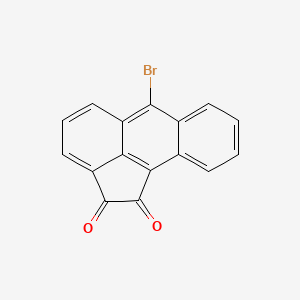

6-Bromoaceanthrylene-1,2-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H7BrO2 |

|---|---|

Molecular Weight |

311.13 g/mol |

IUPAC Name |

6-bromoaceanthrylene-1,2-dione |

InChI |

InChI=1S/C16H7BrO2/c17-14-9-5-2-1-4-8(9)13-12-10(14)6-3-7-11(12)15(18)16(13)19/h1-7H |

InChI Key |

FXSYOIJKTMIGRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2Br)C=CC=C4C(=O)C3=O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromoaceanthrylene 1,2 Dione and Its Derivatives

Established Synthetic Routes to 6-Bromoaceanthrylene-1,2-dione

Direct and well-documented synthetic routes for this compound are not readily found in the current body of scientific literature. However, by examining the synthesis of the parent compound, aceanthrylene-1,2-dione, and related brominated aromatic structures, a plausible synthetic strategy can be proposed.

Friedel-Crafts Acylation Approaches from Brominated Anthracene (B1667546) Precursors

A primary and logical approach to the synthesis of this compound involves the Friedel-Crafts acylation of a suitable brominated anthracene precursor. The parent aceanthrylene-1,2-dione can be synthesized via the Friedel-Crafts acylation of anthracene with oxalyl chloride. Therefore, a similar reaction with a brominated anthracene could theoretically yield the desired product.

The key starting material for this approach would be 2-bromoanthracene (B1280076). The Friedel-Crafts acylation of 2-bromoanthracene with oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is the most direct proposed route. The reaction would proceed through the formation of an acylium ion from oxalyl chloride and the Lewis acid, which would then attack the electron-rich 2-bromoanthracene ring. The directing effects of the bromine substituent would favor acylation at the 1 and 3 positions. Subsequent intramolecular cyclization would lead to the formation of the dione (B5365651) ring system.

Table 1: Proposed Friedel-Crafts Acylation Reaction for this compound

| Reactant 1 | Reactant 2 | Catalyst | Proposed Product |

| 2-Bromoanthracene | Oxalyl Chloride | AlCl₃ | This compound |

Note: This is a proposed reaction and yields are theoretical.

Reaction Pathway Analysis and Optimization for Target Compound Synthesis

The success of the proposed Friedel-Crafts acylation is contingent on several factors that would require careful optimization. The choice of Lewis acid catalyst is critical; while AlCl₃ is common, other catalysts such as ferric chloride (FeCl₃) or tin tetrachloride (SnCl₄) could offer different reactivity and selectivity profiles. The reaction solvent also plays a significant role, with common choices including carbon disulfide (CS₂), nitrobenzene, or dichloromethane.

Reaction temperature and time are crucial parameters to control. Friedel-Crafts acylations are often performed at low temperatures to minimize side reactions and improve selectivity. The molar ratio of the reactants and catalyst would also need to be systematically varied to maximize the yield of the desired product while minimizing the formation of polysubstituted or isomeric byproducts.

A potential challenge in this synthetic route is the deactivating effect of the bromine substituent on the anthracene ring, which could make the Friedel-Crafts reaction more difficult compared to the unsubstituted anthracene. Furthermore, the regioselectivity of the acylation would need to be carefully controlled to ensure the formation of the desired 6-bromo isomer.

Exploration of Alternative Synthetic Strategies for Aceanthrylene-1,2-diones

Given the potential challenges of the direct Friedel-Crafts approach, exploring alternative synthetic strategies is prudent.

Electrochemical Oxidation Methods for Polycyclic Aromatic Quinones

Electrochemical oxidation offers a potentially greener and more controlled method for the synthesis of polycyclic aromatic quinones. This method typically involves the anodic oxidation of a suitable precursor in an appropriate electrolyte solution. For the synthesis of this compound, a potential precursor could be 6-bromoaceanthrene.

The electrochemical oxidation would proceed by the removal of electrons from the aromatic system, leading to the formation of a radical cation, which could then react with water or another nucleophile to introduce the oxygen functionalities. The reaction conditions, including the electrode material, solvent, supporting electrolyte, and applied potential, would all need to be carefully optimized to achieve the desired product with high selectivity and yield.

Condensation Reactions in the Synthesis of Fused Aceanthrylene (B1216281) Systems

Condensation reactions are a powerful tool for the construction of complex heterocyclic and polycyclic systems. While not a direct route to the dione itself, condensation reactions could be employed to build the aceanthrylene core, which could then be oxidized to the desired dione. For instance, a suitably substituted brominated naphthalene (B1677914) or benzene (B151609) derivative could undergo a condensation reaction with another cyclic precursor to form the fused ring system of aceanthrene. Subsequent oxidation would then yield the target this compound.

Functionalization and Derivatization Approaches for this compound

Once synthesized, the this compound molecule offers several avenues for further functionalization and derivatization, primarily leveraging the reactivity of the bromine substituent and the carbonyl groups.

The bromine atom can be replaced by a variety of other functional groups through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. For example, reaction with amines could introduce amino groups, while Suzuki or Stille coupling could be used to form new carbon-carbon bonds, allowing for the attachment of other aryl or alkyl groups.

The dione functionality can also be a site for further reactions. The carbonyl groups can undergo condensation reactions with various nucleophiles, such as hydrazines or primary amines, to form hydrazones or imines, respectively. These reactions can be used to introduce new heterocyclic rings fused to the aceanthrylene core.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent | Potential Product Class |

| Nucleophilic Aromatic Substitution | Amines | Amino-aceanthrylene-1,2-diones |

| Suzuki Coupling | Arylboronic acids | Aryl-aceanthrylene-1,2-diones |

| Condensation | Hydrazines | Aceanthryleno[1,2-d]pyridazines |

Note: These are proposed reactions and the feasibility would require experimental validation.

Modification of the Dione Moiety

The 1,2-dione (or ortho-quinone) functionality within the this compound structure presents a versatile site for a variety of chemical modifications, primarily through nucleophilic addition reactions. The electrophilic nature of the carbonyl carbons makes them susceptible to attack by a range of nucleophiles, leading to the formation of diverse derivatives.

One of the most common reactions of o-quinones is their interaction with primary and secondary amines. nih.govresearchgate.net These reactions can proceed through either a 1,4-Michael addition or the formation of a Schiff base, depending on the reaction conditions and the nature of the amine. researchgate.netnih.gov For instance, the reaction with primary amines can lead to the formation of imine derivatives, while secondary amines typically yield enamine adducts. These reactions are often utilized to introduce new functional groups and to build more complex molecular architectures.

Another important class of reactions involves the addition of thiols. Thiol groups, present in molecules such as cysteine and glutathione, are highly reactive towards o-quinones. nih.gov The reaction typically proceeds via a Michael-type 1,4-addition, resulting in the formation of stable thioether conjugates. nih.gov This reactivity is of significant interest in biological contexts but also offers a powerful tool for the synthetic chemist to introduce sulfur-containing moieties.

The reactivity of the dione moiety is summarized in the table below, showcasing potential transformations with various nucleophiles.

| Nucleophile | Reaction Type | Potential Product |

| Primary Amine (R-NH₂) | Schiff Base Formation / Michael Addition | Imine or Amino-substituted derivative |

| Secondary Amine (R₂NH) | Michael Addition | Enamine derivative |

| Thiol (R-SH) | Michael Addition | Thioether derivative |

| Active Methylene (B1212753) Compound | Knoevenagel-type Condensation | Fused heterocyclic systems |

Reactions at the Polycyclic Aromatic Core

The polycyclic aromatic core of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups onto the ring system. The regioselectivity of these substitutions is dictated by the directing effects of the existing substituents: the bromine atom and the 1,2-dione moiety.

Conversely, the 1,2-dione moiety is a deactivating group due to the electron-withdrawing nature of the carbonyl groups. Deactivating groups typically direct incoming electrophiles to the meta position. youtube.com Therefore, the dione would direct substitution to positions that are meta to the carbonyl carbons.

The interplay of these directing effects will determine the final position of substitution. The more activating (or less deactivating) group generally exerts a stronger influence. In this case, while both are deactivating, the ortho-, para-directing nature of the bromine atom is a significant factor. A comprehensive analysis of the resonance structures of the intermediates is necessary to predict the most likely site of electrophilic attack.

Common electrophilic aromatic substitution reactions that could be applied to the polycyclic core include nitration, halogenation, and Friedel-Crafts alkylation and acylation. The success and regioselectivity of these reactions would be highly dependent on the specific reaction conditions.

| Reaction | Electrophile | Potential Product |

| Nitration | NO₂⁺ | Nitro-6-bromoaceanthrylene-1,2-dione |

| Halogenation | X⁺ (e.g., Br⁺, Cl⁺) | Dihalo-6-bromoaceanthrylene-1,2-dione |

| Friedel-Crafts Alkylation | R⁺ | Alkyl-6-bromoaceanthrylene-1,2-dione |

| Friedel-Crafts Acylation | RCO⁺ | Acyl-6-bromoaceanthrylene-1,2-dione |

Halogen-Directed Functionalization Strategies

The presence of a bromine atom at the 6-position of the aceanthrylene-1,2-dione core provides a valuable handle for a variety of powerful cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity of accessible derivatives.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. wikipedia.orglibretexts.org It involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester. Applying this to this compound would allow for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the 6-position. nih.gov

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds. wikipedia.orglibretexts.org It facilitates the reaction between an aryl halide and an amine. This strategy would enable the synthesis of various amino-substituted derivatives of aceanthrylene-1,2-dione, which could be valuable for tuning the electronic properties or for further functionalization. organic-chemistry.orgbeilstein-journals.org

Sonogashira Coupling: This reaction provides a direct route to the formation of C-C triple bonds by coupling a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. libretexts.orgwikipedia.orgorganic-chemistry.orgyoutube.com The application of the Sonogashira coupling to this compound would allow for the introduction of alkynyl substituents, which are useful for extending the π-conjugated system and for creating linear, rigid structures.

The following table summarizes these key halogen-directed functionalization strategies and their potential applications.

| Reaction Name | Coupling Partner | Resulting Bond | Potential Functional Group Introduced |

| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR')₂ | C-C | Aryl, Heteroaryl, Vinyl, Alkyl |

| Buchwald-Hartwig Amination | R₂NH | C-N | Primary, Secondary, or Aryl Amine |

| Sonogashira Coupling | R-C≡CH | C-C (alkyne) | Alkynyl |

These modern cross-coupling methodologies offer a powerful and versatile toolkit for the late-stage functionalization of the this compound scaffold, enabling the synthesis of a vast library of derivatives with tailored properties for various applications.

Mechanistic Investigations and Reaction Pathways of 6 Bromoaceanthrylene 1,2 Dione

Reactivity Profile of the 1,2-Dione Functional Group

The 1,2-dione (or α-diketone) embedded within the five-membered ring of the aceanthrylene (B1216281) framework is a primary locus of reactivity. The adjacent carbonyl groups mutually enhance their electrophilicity, making them susceptible to a variety of chemical transformations.

Nucleophilic Addition Reactions

The carbon atoms of the carbonyl groups in the 1,2-dione moiety of 6-Bromoaceanthrylene-1,2-dione carry a partial positive charge due to the high electronegativity of the oxygen atoms, making them electrophilic centers. wikipedia.org This polarity renders them susceptible to attack by nucleophiles. wikipedia.org In a typical nucleophilic addition reaction, a nucleophile attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. wikipedia.orgmychemblog.com

Given the cyclic and conjugated nature of the dione (B5365651), its reactivity can be complex. Cyclic 1,2-diketones can exist in equilibrium with their enol form, known as a diosphenol. nih.gov This tautomerization can influence the regioselectivity of nucleophilic attack. Furthermore, the dione can act as a Michael acceptor if conjugation extends beyond the diketone system, allowing for 1,4-conjugate addition, although 1,2-addition to the carbonyl group is also common. wikipedia.org The specific reaction pathway often depends on the nature of the nucleophile, with "hard" nucleophiles favoring direct 1,2-addition and "soft" nucleophiles favoring conjugate addition. wikipedia.org

Table 1: Predicted Nucleophilic Addition Reactions at the 1,2-Dione Moiety

| Nucleophile Type | Potential Product(s) | Reaction Pathway |

|---|---|---|

| Grignard Reagents (R-MgX) | Tertiary diol | 1,2-Addition |

| Organolithium Reagents (R-Li) | Tertiary diol | 1,2-Addition |

| Cyanide (CN⁻) | Cyanohydrin | 1,2-Addition |

| Amines (R₂NH) | Hemiaminal, Enamine | 1,2-Addition, Conjugate Addition |

Rearrangement Processes (e.g., Benzilic Acid Type) in Cyclic 1,2-Diones

One of the hallmark reactions of 1,2-diketones is the benzilic acid rearrangement, which occurs under basic conditions. wikipedia.org This reaction involves the 1,2-rearrangement of an aromatic or aliphatic diketone to yield an α-hydroxy carboxylic acid. wikipedia.orgyoutube.com The mechanism, first elucidated for benzil, involves the nucleophilic attack of a hydroxide (B78521) ion on one carbonyl group to form a tetrahedral intermediate. This is followed by a 1,2-migration of an aryl or alkyl group to the adjacent carbonyl carbon. mychemblog.com Subsequent protonation yields the final α-hydroxy acid product.

For cyclic α-diketones, such as the dione moiety in this compound, this rearrangement leads to a ring contraction. mychemblog.comwikipedia.org The reaction is initiated by the attack of a hydroxide ion, followed by the migration of one of the carbon atoms of the fused aromatic core, resulting in the formation of a five-membered ring derivative with a carboxylate group. The reaction works best for diketones lacking adjacent enolizable protons, a condition met by the structure of this compound. wikipedia.org Aryl groups with electron-withdrawing substituents tend to migrate faster. mychemblog.comwikipedia.org

Reactions Involving the Aceanthrylene Core

The polycyclic aromatic core of aceanthrylene provides another reactive dimension to the molecule, distinct from the dione functionality. This extended π-system can participate in various pericyclic and functionalization reactions.

Cycloaddition Reactions (e.g., Diels-Alder) with Related Systems

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. khanacademy.org Aromatic compounds, such as anthracene (B1667546), can act as the diene component in these reactions. chempedia.info Given its structural similarity to anthracene, the aceanthrylene core of this compound could potentially undergo Diels-Alder reactions. The central rings of the aceanthrylene system are the most likely sites for cycloaddition, analogous to the 9,10-position of anthracene.

The reactivity in a Diels-Alder reaction is governed by the electronic properties of both the diene and the dienophile. khanacademy.org The presence of the electron-withdrawing 1,2-dione and bromo-substituents on the aceanthrylene core would decrease its electron density, making it a more electron-poor diene. Consequently, it would react more readily with electron-rich dienophiles. The reaction's viability would also depend on overcoming the loss of aromaticity in the transition state.

Table 2: Potential Diels-Alder Reactivity of the Aceanthrylene Core

| Dienophile Type | Expected Reactivity | Rationale |

|---|---|---|

| Electron-rich (e.g., enamines, vinyl ethers) | Favorable | Complements the electron-poor nature of the substituted aceanthrylene core. |

C(sp³)-H Functionalization and Green Chemistry Protocols

While the aceanthrylene core is predominantly aromatic (sp²-hybridized carbons), it possesses a methylene (B1212753) bridge (an sp³-hybridized carbon). C-H functionalization is a powerful tool in modern organic synthesis that allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, often with high atom economy. mdpi.com The benzylic protons on the sp³ carbon of the aceanthrylene core are potentially susceptible to functionalization through radical or transition-metal-catalyzed pathways.

Green chemistry protocols emphasize the use of environmentally benign reagents and conditions. Catalytic systems based on earth-abundant metals or even metal-free conditions could be explored for the selective functionalization of this position. Such reactions would avoid the need for pre-functionalization, aligning with the principles of green chemistry.

Influence of Bromine Substitution on Reaction Selectivity and Mechanism

The bromine atom at the 6-position of the aceanthrylene core exerts a significant electronic and steric influence on the molecule's reactivity. Bromine is an ortho-, para-directing deactivator in electrophilic aromatic substitution due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect.

In the context of this compound, the bromine atom is expected to:

Modulate Electronic Density: The electron-withdrawing nature of bromine will decrease the electron density of the entire aromatic system. nih.gov This can affect the rates of reactions involving the π-system, such as cycloadditions. The reduced nucleophilicity of the aromatic rings would make electrophilic attack more difficult.

Influence Regioselectivity: In reactions involving the aromatic core, the bromine atom can direct incoming reagents. For instance, in nucleophilic aromatic substitution reactions (if conditions are forcing enough), the positions ortho and para to the bromine might be activated.

Serve as a Handle for Cross-Coupling: The C-Br bond is a versatile functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds at the 6-position, providing a pathway to synthesize more complex derivatives. The vinyl bromide unit, in particular, is noted for its utility in such reactions. acs.org

The presence of bromine stabilizes the LUMO of polycyclic aromatic hydrocarbons, which can influence their optoelectronic properties and reactivity in electron-transfer processes. nih.gov This effect, combined with the electron-withdrawing dione group, makes this compound a highly electron-deficient aromatic system.

Table 3: Summary of Bromine's Influence on Reactivity

| Reaction Type | Effect of Bromine Substituent |

|---|---|

| Nucleophilic Addition (at dione) | Minor electronic effect, primarily through the π-system. |

| Benzilic Acid Rearrangement | May influence migration aptitude of the aromatic core. |

| Diels-Alder Reaction | Deactivates the diene core, favoring electron-rich dienophiles. |

| Electrophilic Aromatic Substitution | Deactivates the ring and directs incoming electrophiles. |

Electronic Effects on Reaction Pathways

The electronic nature of a molecule is a critical determinant of its reactivity. In the case of this compound, the presence of the bromine atom and the dione functionality would be expected to significantly influence its electronic properties. The bromine atom, being an electronegative halogen, would exert an electron-withdrawing inductive effect (-I effect) on the aromatic system. This effect would decrease the electron density of the aceanthrylene core, potentially making it more susceptible to nucleophilic attack.

A hypothetical reaction pathway could involve the nucleophilic addition to one of the carbonyl carbons. The electron-withdrawing nature of the bromine atom and the other carbonyl group would enhance the electrophilicity of these carbons, making them more favorable sites for attack. The precise outcome of such a reaction would depend on the nature of the nucleophile and the specific reaction conditions.

Table 1: Hypothetical Electronic Effects on Reaction Pathways

| Functional Group | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Electronic Influence | Predicted Impact on Reactivity |

| 6-Bromo | Electron-withdrawing | Electron-donating | Deactivating | May direct incoming electrophiles or influence nucleophilic attack |

| 1,2-Dione | Strongly electron-withdrawing | Strongly electron-withdrawing | Strongly deactivating | Increases electrophilicity of carbonyl carbons |

Steric Effects and Regioselectivity

Steric hindrance plays a crucial role in determining the regioselectivity of chemical reactions by influencing the accessibility of reactive sites. In this compound, the bromine atom at the 6-position introduces steric bulk on one side of the molecule. This steric hindrance could direct incoming reagents to attack the less hindered face of the molecule.

For instance, in a nucleophilic addition to the dione system, the bromine atom might sterically hinder the approach of a bulky nucleophile to the adjacent carbonyl group. This would favor the attack on the more accessible carbonyl carbon, leading to a specific regioisomer as the major product. The regioselectivity would be a direct consequence of the energetic penalty associated with the steric clash between the substituent and the incoming reagent in the transition state.

The planarity of the aceanthrylene core would also contribute to the steric environment. Reagents would likely approach from above or below the plane of the molecule, and the bromine atom would create a more sterically demanding environment on its side of the plane.

Table 2: Hypothetical Steric Effects and Regioselectivity

| Position of Substituent | Steric Hindrance | Predicted Regioselectivity |

| 6-Bromo | Significant | May favor reaction at sites distal to the bromine atom |

It is important to reiterate that the discussions above are based on established principles of organic chemistry and are hypothetical in the context of this compound due to the absence of specific experimental data in the searched scientific literature.

Advanced Spectroscopic and Structural Characterization of 6 Bromoaceanthrylene 1,2 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For 6-Bromoaceanthrylene-1,2-dione, both ¹H and ¹³C NMR would provide crucial information about its carbon-hydrogen framework.

In the ¹H NMR spectrum, the chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the dione (B5365651) and bromo substituents, as well as by anisotropic effects from the fused ring system. Protons in closer proximity to these functional groups are expected to appear at lower fields (higher ppm values). The coupling patterns (splitting) between adjacent protons would reveal their connectivity, allowing for the assignment of each signal to a specific proton in the aceanthrylene (B1216281) core.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbons of the dione group are expected to resonate at a significantly downfield region (typically 180-200 ppm). The carbon atom attached to the bromine would also exhibit a characteristic chemical shift. The remaining aromatic carbons would appear in the typical range for sp²-hybridized carbons, with their precise shifts determined by their local electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on general principles and data for similar aromatic compounds.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 | 120 - 140 |

| Carbonyl C | - | ~185 |

| C-Br | - | ~115 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₁₆H₇BrO₂). The presence of bromine would be readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for aromatic ketones often involve the loss of carbon monoxide (CO) molecules. For this compound, sequential loss of the two CO groups from the dione moiety would be an expected fragmentation pathway. raco.cat

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Interpretation |

| [M]⁺ | 310 | 312 | Molecular ion |

| [M-CO]⁺ | 282 | 284 | Loss of one CO molecule |

| [M-2CO]⁺ | 254 | 256 | Loss of two CO molecules |

| [M-Br]⁺ | 231 | - | Loss of bromine radical |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. In the IR spectrum of this compound, the most characteristic absorption bands would be due to the carbonyl (C=O) stretching vibrations of the dione group. These are typically strong and sharp bands appearing in the region of 1650-1700 cm⁻¹. The C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to be observed at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound is expected to give rise to strong absorptions in the UV-Vis region. The spectrum would likely exhibit multiple absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically more intense, are associated with the aromatic system, while the weaker n → π* transitions are characteristic of the carbonyl groups. The position and intensity of these bands are sensitive to the molecular structure and substitution. researchgate.netscience-softcon.de

Table 3: Expected Spectroscopic Data (IR and UV-Vis) for this compound

| Spectroscopic Technique | Expected Absorption | Functional Group / Transition |

| IR | 1670-1690 cm⁻¹ | C=O stretching (dione) |

| IR | 1450-1600 cm⁻¹ | Aromatic C=C stretching |

| IR | 500-600 cm⁻¹ | C-Br stretching |

| UV-Vis | 250-450 nm | π → π* and n → π* transitions |

X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

Furthermore, X-ray crystallography would reveal the nature of intermolecular interactions in the crystal lattice. For a molecule like this compound, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to play a significant role in the crystal packing. Halogen bonding, involving the bromine atom, and dipole-dipole interactions between the carbonyl groups could also be important in directing the supramolecular assembly. Understanding these interactions is crucial for predicting and controlling the material's solid-state properties. nih.govscienceasia.org

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. nih.gov For this compound, CV would be used to determine its reduction and oxidation potentials. The dione functionality is expected to be reducible in one or two one-electron steps, leading to the formation of a radical anion and then a dianion. The potential at which these reduction events occur provides information about the electron-accepting ability of the molecule and the stability of the reduced species.

The presence of the electron-withdrawing bromine atom and the extended aromatic system would influence the redox potentials. The oxidation of the aceanthrylene core would likely occur at higher potentials. The reversibility of the redox processes can also be assessed from the CV data, providing insights into the stability of the generated radical ions. researchgate.netresearchgate.netnih.gov

Table 4: Predicted Electrochemical Data for this compound (Note: Potentials are hypothetical and would be relative to a reference electrode.)

| Process | Predicted Potential (V) | Description |

| Reduction 1 | -0.8 to -1.2 | Formation of the radical anion |

| Reduction 2 | -1.2 to -1.6 | Formation of the dianion |

| Oxidation | > +1.5 | Oxidation of the aromatic system |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique that detects species with unpaired electrons, such as radicals. ESR would be a valuable tool for studying the radical anion of this compound, which can be generated electrochemically or by chemical reduction.

The ESR spectrum would provide information about the distribution of the unpaired electron's spin density across the molecule. This is determined by analyzing the hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei, such as ¹H and ¹³C. The magnitude of the hyperfine coupling constants is proportional to the spin density at the respective nucleus. By analyzing the ESR spectrum, it would be possible to map the delocalization of the unpaired electron over the aceanthrylene framework, providing insights into the electronic structure of the radical anion. ucl.ac.uk

Theoretical and Computational Chemistry Studies of 6 Bromoaceanthrylene 1,2 Dione

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

There are no specific published studies detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO gap of 6-bromoaceanthrylene-1,2-dione.

However, research on derivatives synthesized from this compound provides insight into how its core structure contributes to the electronic properties of larger systems. For example, aceanthryleno[1,2-b]pyrazine derivatives, named DCPA-TPA and DCPA-BBPA, were created using this compound as a starting material. researchgate.net Theoretical calculations were performed on these final products, revealing that the extended π-skeleton, originating from the aceanthrylene (B1216281) core, is crucial for tuning the molecules' band gaps for NIR emission. researchgate.net The HOMO-LUMO gaps for these derivatives were calculated to be 2.28 eV and 2.13 eV, respectively. researchgate.net

Table 1: Calculated Properties of Molecules Derived from this compound

| Derivative | Calculated HOMO-LUMO Gap (eV) |

|---|---|

| DCPA-TPA | 2.28 |

| DCPA-BBPA | 2.13 |

| TPAAP (reference compound) | 2.38 |

Data sourced from computational simulations on the final emitter molecules, not the this compound precursor. researchgate.net

Computational Modeling of Reaction Mechanisms and Energy Landscapes

No computational studies modeling the reaction mechanisms or energy landscapes involving this compound were found in the available literature. Its synthesis via Friedel-Crafts acylation and its subsequent use in Suzuki-Miyaura coupling are well-established synthetic pathways, but theoretical modeling of these specific transformations has not been published. researchgate.net

Investigation of Supramolecular Interactions and Crystal Packing

There is no available information from crystal structure analysis or computational investigations regarding the supramolecular interactions and crystal packing of this compound.

Conformational Analysis and Dynamic Behavior

No studies on the conformational analysis or dynamic behavior of this compound are present in the surveyed scientific literature. The molecule possesses a rigid fused-ring system, which would be expected to have limited conformational flexibility.

Applications of 6 Bromoaceanthrylene 1,2 Dione in Advanced Materials Science and Organic Electronics

Building Block for Organic Semiconductor Materials

6-Bromoaceanthrylene-1,2-dione serves as a crucial starting material for the synthesis of more complex, high-performance organic semiconductor materials. Its chemical structure allows for facile modification through various organic reactions, enabling the creation of a diverse range of derivatives with specific electronic characteristics.

One of the primary methods for its synthesis involves the Friedel–Crafts acylation reaction between 9-bromoanthracene (B49045) and oxalyl chloride. This straightforward approach makes this compound a readily accessible precursor for further chemical elaboration.

The true utility of this compound lies in its role as a scaffold for constructing larger, π-conjugated systems. Through reactions such as the Suzuki–Miyaura coupling, the bromine atom on the aceanthrylene (B1216281) core can be replaced with various aryl groups. This is a key step in extending the conjugation of the molecule, a critical factor for achieving high charge carrier mobility in organic semiconductors.

For instance, this compound is a key intermediate in the synthesis of near-infrared (NIR) emitters. By coupling it with appropriate boronic acids and subsequently inducing a cyclocondensation reaction with diaminomaleonitrile, researchers have successfully synthesized aceanthryleno[1,2-b]pyrazine derivatives. These resulting compounds, such as DCPA-TPA and DCPA-BBPA, exhibit strong intramolecular charge transfer interactions, making them promising materials for various optoelectronic applications.

Components in Optoelectronic Devices (e.g., OLEDs, Solar Cells)

The derivatives of this compound have shown significant promise for application in a variety of optoelectronic devices, most notably in organic light-emitting diodes (OLEDs).

The aforementioned aceanthryleno[1,2-b]pyrazine derivatives, synthesized from this compound, are designed as luminescent materials for near-infrared (NIR) electroluminescence. By functionalizing the core structure with aromatic amine donors, emitters with large dipole moments are created. These materials are particularly suited for NIR emission, a wavelength range of great interest for applications in telecommunications, night-vision displays, and biomedical imaging.

The design of these molecules, facilitated by the this compound building block, allows for tunable emission in the NIR region. This tunability is crucial for optimizing the performance of OLEDs for specific applications. Furthermore, the inherent properties of these derivatives, such as short fluorescence lifetimes and high radiative rates, contribute to the fabrication of non-doped OLEDs with minimal efficiency roll-off at high current densities, a significant challenge in the field.

While direct applications in organic solar cells are less documented in readily available literature, the fundamental properties of this compound derivatives suggest their potential in this area. The ability to create materials with tailored energy levels and broad absorption spectra is a key requirement for efficient light harvesting in photovoltaic devices. The development of π-extended systems from this building block could lead to novel donor or acceptor materials for organic solar cells in the future.

Development of π-Extended Conjugated Systems

The core structure of this compound is a polycyclic aromatic hydrocarbon, which forms the basis of a π-conjugated system. The development of larger, more extended π-conjugated systems is a central theme in the design of high-performance organic electronic materials. Such extended conjugation leads to smaller HOMO-LUMO gaps, enabling the absorption and emission of light at longer wavelengths, and facilitates intermolecular charge transport, which is essential for high charge carrier mobility.

The bromine atom in this compound is a key functional group that enables the extension of the π-conjugated system. Through cross-coupling reactions, such as the Suzuki-Miyaura coupling, this bromine atom can be substituted with a wide variety of aromatic and heteroaromatic groups. This allows for the systematic expansion of the π-system, leading to a fine-tuning of the material's electronic and optical properties.

The synthesis of the previously mentioned NIR emitters, DCPA-TPA and DCPA-BBPA, is a prime example of this strategy. The initial Suzuki-Miyaura coupling extends the π-conjugation, and the subsequent cyclocondensation reaction further modifies the electronic structure of the final molecule. This approach highlights the importance of this compound as a versatile platform for creating complex and functional π-extended systems.

Exploration in Sensor Technologies

While the primary research focus on this compound and its derivatives has been in the area of organic electronics, the inherent properties of these compounds suggest potential applications in sensor technologies. The fused aromatic ring system provides a robust and photochemically stable platform.

The development of fluorescent chemosensors is an area where aceanthrylene-based structures could be explored. The fluorescence properties of these molecules can be sensitive to the presence of specific analytes. For example, the interaction of the dione (B5365651) functionality or the extended π-system with metal ions or other guest molecules could lead to changes in the fluorescence emission, forming the basis of a sensing mechanism.

Although specific examples of this compound being used in sensor technologies are not yet widely reported, the broader class of anthracene-based derivatives has been investigated for such purposes. The ability to functionalize the aceanthrylene core through the bromo-substituent opens up possibilities for attaching specific recognition units, which could lead to the development of highly selective and sensitive chemical sensors in the future.

Structure-Property Relationships in Organic Materials Design

The design of new organic materials with desired properties is heavily reliant on understanding the relationship between a molecule's structure and its resulting electronic and optical characteristics. This compound provides an excellent model system for studying these relationships.

The key structural features of this molecule that influence its properties include:

The Aceanthrylene Core: This rigid, planar, and electron-rich fused ring system provides the fundamental electronic framework.

The 1,2-dione Group: These electron-withdrawing groups significantly influence the electron affinity and the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. This is crucial for designing n-type or electron-transporting materials.

The Bromo Substituent: The position and electronegativity of the bromine atom impact the molecule's dipole moment and can influence intermolecular interactions and crystal packing. More importantly, it serves as a reactive handle for further functionalization, allowing for systematic modification of the molecular structure.

By synthesizing a series of derivatives where the bromo group is replaced with different functional moieties, researchers can systematically study how these changes affect key properties such as:

Absorption and Emission Wavelengths: Extending the π-conjugation typically leads to a red-shift in both absorption and emission spectra.

Energy Levels (HOMO and LUMO): The introduction of electron-donating or electron-withdrawing groups allows for the precise tuning of the energy levels to match the requirements of specific electronic devices.

Future Research Directions and Contemporary Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of complex PAHs like 6-Bromoaceanthrylene-1,2-dione often involves multi-step procedures that can be resource-intensive. A primary challenge is the development of synthetic pathways that are both efficient and environmentally benign. Future research will be pivotal in shifting from classical methods to more sustainable alternatives that maximize atom economy.

Key research goals include:

C-H Activation/Annulation: Exploring transition-metal-catalyzed reactions that construct the aceanthrylene (B1216281) core through direct C-H bond activation would eliminate the need for pre-functionalized starting materials, thereby reducing step counts and waste. chemistryviews.org

Photocatalysis and Electrosynthesis: Utilizing light or electricity to drive key synthetic transformations can lead to milder reaction conditions and reduce reliance on stoichiometric chemical oxidants or reductants.

Flow Chemistry: Continuous flow processes offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch methods. This approach could be instrumental in optimizing the synthesis of this compound.

The table below illustrates a conceptual comparison between a traditional synthetic approach and a potential sustainable route.

| Feature | Traditional Route (Hypothetical) | Sustainable Route (Projected) |

| Key Strategy | Multi-step classical condensation and bromination | C-H Annulation / Catalytic Bromination |

| Atom Economy | Low to Moderate | High |

| Solvents | Chlorinated Solvents, Strong Acids | Greener Solvents (e.g., 2-MeTHF, Cyrene) |

| Reagents | Stoichiometric strong acids/bases, hazardous brominating agents | Catalytic metals (e.g., Pd, Cu), milder reagents |

| Waste Generation | High (metal salts, organic byproducts) | Minimized |

Exploration of Unprecedented Reactivity and Derivatization Pathways

The unique electronic and steric environment of this compound, created by its fused rings, dione (B5365651) functionality, and bromo-substituent, suggests a rich and largely unexplored reactivity profile. Future investigations should focus on leveraging these features to access novel chemical space.

Dione Chemistry: The 1,2-dione moiety is a versatile functional group. Research could explore its conversion into quinoxalines, its role as a dienophile in Diels-Alder reactions, or its reduction to the corresponding diol to create new curved PAH structures.

Cross-Coupling Reactions: The C-Br bond at the 6-position is an ideal handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the direct installation of a wide array of functional groups, including aryl, alkynyl, and amino moieties, enabling the fine-tuning of the molecule's electronic and photophysical properties. nih.gov

Radical and Pericyclic Reactions: The extended π-system can participate in unique radical reactions and cycloadditions, potentially leading to larger, more complex PAH structures. nih.gov For instance, anthracene (B1667546) derivatives are known to undergo cycloaddition reactions at their central rings. researchgate.net

Advanced Materials Integration and Performance Optimization

Aceanthrylene derivatives are recognized for their potential in optoelectronic materials. acs.org The specific substitution pattern of this compound makes it a compelling candidate for integration into advanced organic electronic devices.

Future research should target:

Organic Semiconductors: The planar, electron-deficient core could facilitate electron transport, making it suitable for n-type organic field-effect transistors (OFETs). Derivatization via the bromo-substituent could be used to control solid-state packing and improve charge mobility.

Organic Light-Emitting Diodes (OLEDs): The rigid aceanthrylene framework can lead to high thermal stability and glass-transition temperatures. acs.org By tuning the electronic properties through derivatization, it may be possible to develop new emitters, particularly for red or near-infrared light.

Chemosensors: The electron-deficient dione moiety could interact with specific analytes, causing a detectable change in the molecule's fluorescence or absorption. This could be exploited for the development of selective chemical sensors.

| Potential Application | Key Molecular Feature | Research Goal |

| OFETs | Electron-deficient π-system | Synthesize derivatives with optimized packing for high electron mobility. |

| OLEDs | Rigid, tunable chromophore | Create stable, efficient emitters with specific emission wavelengths. acs.org |

| Sensors | Reactive dione group | Develop materials that exhibit selective response to target analytes. |

In-depth Mechanistic Understanding of Complex Transformations

To rationally design improved synthetic routes and predict reactivity, a fundamental understanding of the reaction mechanisms is essential. Contemporary challenges lie in elucidating the complex, often multi-step, pathways involved in the synthesis and transformation of polycyclic systems.

Spectroscopic Interrogation: The use of in-situ spectroscopic techniques (e.g., NMR, IR, UV-Vis) can help identify and characterize transient intermediates in key reactions, providing direct evidence for proposed mechanistic pathways.

Kinetic Studies: Detailed kinetic analysis can differentiate between competing reaction pathways and provide quantitative data on activation barriers, which is crucial for reaction optimization.

Isotopic Labeling: Employing isotopically labeled substrates (e.g., using ¹³C or ²H) is a powerful tool for tracking bond-forming and bond-breaking events, offering unambiguous insight into complex rearrangements and transformations. Mechanistic studies on the formation of other PAHs have successfully used such combined approaches. mdpi.com

Computational Design and Prediction of Novel Aceanthrylene Derivatives

Computational chemistry provides a powerful predictive tool that can guide and accelerate experimental research. By modeling this compound and its potential derivatives, researchers can screen for promising candidates for synthesis and application before committing laboratory resources.

Key areas for computational investigation include:

Property Prediction: Using methods like Density Functional Theory (DFT), key electronic properties such as HOMO/LUMO energy levels, electron affinity, ionization potential, and absorption spectra can be calculated. biorxiv.orgresearchgate.net This allows for the in silico design of molecules with tailored optoelectronic characteristics.

Reactivity and Mechanistic Analysis: Computational modeling can map out potential energy surfaces for various reactions, identify transition states, and calculate activation energies. mdpi.com This provides a theoretical framework for understanding reactivity and predicting the outcomes of unexplored chemical transformations.

Structure-Property Relationships: Quantitative Structure-Property Relationship (QSPR) studies can be developed to correlate specific structural modifications with desired material properties, enabling the rational design of new derivatives with enhanced performance. biointerfaceresearch.com

The table below presents hypothetical DFT-predicted data for novel derivatives of this compound, illustrating how computational screening could guide synthetic targets.

| Derivative (Modification at C6) | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) | Potential Application |

| -Br (Parent) | -6.5 | -3.5 | 3.0 | Precursor |

| -CN (Cyano) | -6.8 | -3.9 | 2.9 | n-type Semiconductor |

| -NPh₂ (Diphenylamino) | -5.8 | -3.3 | 2.5 | Hole-transport Material |

| -Thiophene | -6.2 | -3.4 | 2.8 | Organic Photovoltaics |

By pursuing these interconnected research avenues, the scientific community can unlock the full potential of this compound, transforming it from a molecular curiosity into a valuable building block for the next generation of functional materials and complex chemical architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.